molecular formula C10H13N3O3 B3046929 N-(2-Methylacryloyl)-L-histidine CAS No. 13282-13-8

N-(2-Methylacryloyl)-L-histidine

Cat. No. B3046929
CAS RN: 13282-13-8
M. Wt: 223.23 g/mol
InChI Key: ADESRODTHOCWKB-QMMMGPOBSA-N
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Description

“N-(2-Methylacryloyl)-L-histidine” is a compound that is likely derived from the reaction of 2-Methylacryloyl chloride with L-histidine . The compound is likely to have properties similar to other acryloyl compounds, which are often used in the manufacture of polymers .


Synthesis Analysis

The synthesis of “N-(2-Methylacryloyl)-L-histidine” could potentially involve the reaction of 2-Methylacryloyl chloride with L-histidine. This reaction could be facilitated by a nucleophilic attack on the carbon atom of the acryloyl group by the nitrogen atom in L-histidine .


Molecular Structure Analysis

The molecular structure of “N-(2-Methylacryloyl)-L-histidine” would likely consist of the L-histidine molecule with an additional 2-Methylacryloyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-Methylacryloyl)-L-histidine” would likely be similar to those of other acryloyl compounds. For example, (Meth)acryloyl chloride can react with alcohols in the presence of triethyl amine, resulting in the conversion of alcohols to their corresponding esters .

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESRODTHOCWKB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629139
Record name N-(2-Methylacryloyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylacryloyl)-L-histidine

CAS RN

13282-13-8
Record name N-(2-Methylacryloyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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